molecular formula C11H12BrClN4 B6208580 6-bromo-1-(1H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2703781-06-8

6-bromo-1-(1H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Katalognummer: B6208580
CAS-Nummer: 2703781-06-8
Molekulargewicht: 315.6
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-1-(1H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-Br-1-THIQ HCl) is a heterocyclic compound that is derived from the isoquinoline family of compounds. It is a highly versatile compound that is used in a variety of scientific research applications. 6-Br-1-THIQ HCl has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

6-Br-1-THIQ HCl has been used in a variety of scientific research applications. It has been used as a substrate in the study of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. 6-Br-1-THIQ HCl has also been used as an inhibitor of the enzyme tyrosine hydroxylase, which is involved in the biosynthesis of catecholamines. In addition, it has been used as a substrate for the study of the enzyme adenosine deaminase, which is involved in the metabolism of adenosine.

Wirkmechanismus

The mechanism of action of 6-Br-1-THIQ HCl is not fully understood. However, it is thought to act as an inhibitor of monoamine oxidase and tyrosine hydroxylase. It is also believed to act as a substrate for adenosine deaminase.
Biochemical and Physiological Effects
6-Br-1-THIQ HCl has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme MAO, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. In addition, it has been found to inhibit the enzyme tyrosine hydroxylase, which is involved in the biosynthesis of catecholamines. It has also been found to act as a substrate for the enzyme adenosine deaminase, which is involved in the metabolism of adenosine.

Vorteile Und Einschränkungen Für Laborexperimente

6-Br-1-THIQ HCl has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound, making it suitable for long-term storage. In addition, it is relatively easy to synthesize, making it readily available for use in experiments. However, one limitation is that it is a relatively expensive compound, making it difficult to use in large-scale experiments.

Zukünftige Richtungen

There are several potential future directions for 6-Br-1-THIQ HCl. One potential direction is the use of 6-Br-1-THIQ HCl as an inhibitor of MAO in the treatment of neurological disorders such as depression and anxiety. In addition, 6-Br-1-THIQ HCl could be used as an inhibitor of tyrosine hydroxylase in the treatment of cardiovascular diseases. Another potential direction is the use of 6-Br-1-THIQ HCl as a substrate for adenosine deaminase in the treatment of metabolic diseases such as diabetes. Finally, 6-Br-1-THIQ HCl could be used as a substrate for the study of the enzyme adenosine deaminase in the development of new drugs.

Synthesemethoden

6-Br-1-THIQ HCl is synthesized by a method known as the Hantzsch reaction. This reaction involves the condensation of a substituted aldehyde, an amine, and a diketone to form a 1,4-dihydropyridine. This product is then reacted with a brominating agent such as N-bromosuccinimide (NBS) to form a brominated 1,4-dihydropyridine. The brominated 1,4-dihydropyridine is then reacted with hydrochloric acid to form 6-Br-1-THIQ HCl.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-1-(1H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves the reaction of 6-bromo-1,2,3,4-tetrahydroisoquinoline with 1H-1,2,4-triazole-3-amine followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "6-bromo-1,2,3,4-tetrahydroisoquinoline", "1H-1,2,4-triazole-3-amine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 6-bromo-1,2,3,4-tetrahydroisoquinoline is reacted with 1H-1,2,4-triazole-3-amine in the presence of a suitable solvent and a catalyst to obtain the intermediate product.", "Step 2: The intermediate product is then treated with hydrochloric acid to obtain the final product, 6-bromo-1-(1H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride." ] }

2703781-06-8

Molekularformel

C11H12BrClN4

Molekulargewicht

315.6

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.